

Spectroscopic Profile of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
Cat. No.:	B1345178
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid**. This compound is of interest in medicinal chemistry and materials science, and accurate spectroscopic characterization is essential for its identification, purity assessment, and structural elucidation in research and development.

Chemical Structure and Properties

- Molecular Formula: C₈H₇ClO₄S
- Molecular Weight: 234.66 g/mol
- CAS Number: 3405-89-8
- Appearance: Typically a white to off-white solid.

Spectroscopic Data Summary

The following tables summarize the predicted and reported spectroscopic data for **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~7.9	Doublet	2H	Aromatic (ortho to -SO ₂)
~7.6	Doublet	2H	Aromatic (meta to -SO ₂)
~4.3	Singlet	2H	-CH ₂ -

Table 2: ^{13}C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~168	C=O (Carboxyl)
~141	Aromatic (C-Cl)
~139	Aromatic (C-SO ₂)
~130	Aromatic (CH)
~129	Aromatic (CH)
~60	-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
1725-1700	Strong	C=O stretch (Carboxylic Acid)
1350-1300	Strong	S=O asymmetric stretch (Sulfone)
1160-1120	Strong	S=O symmetric stretch (Sulfone)
1100-1000	Medium	C-Cl stretch (Aromatic)
1585, 1475	Medium	C=C stretch (Aromatic Ring)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/z Ratio	Assignment
234/236	[M] ⁺ Molecular ion peak, showing characteristic 3:1 isotope pattern for Cl
189/191	[M - COOH] ⁺
175/177	[M - CH ₂ COOH] ⁺ or [Cl-Ph-SO ₂] ⁺
111/113	[Cl-Ph] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

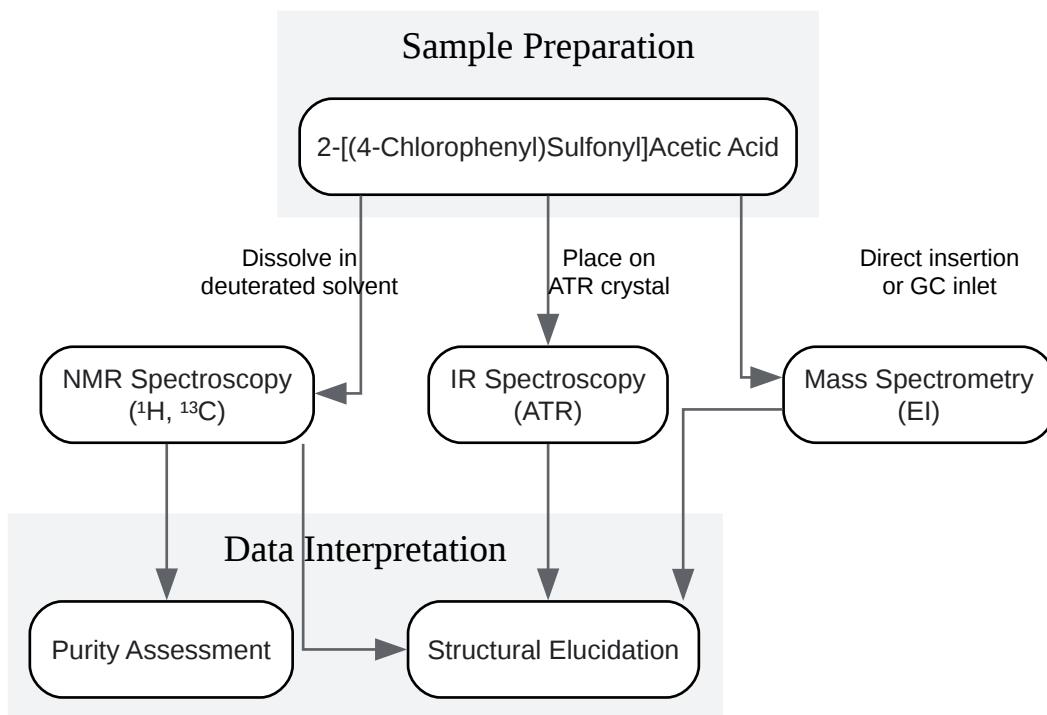
- Sample Preparation: Dissolve approximately 10-20 mg of **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may affect the chemical shift of the acidic proton.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the range of 0-15 ppm.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should be set to cover the range of 0-200 ppm.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

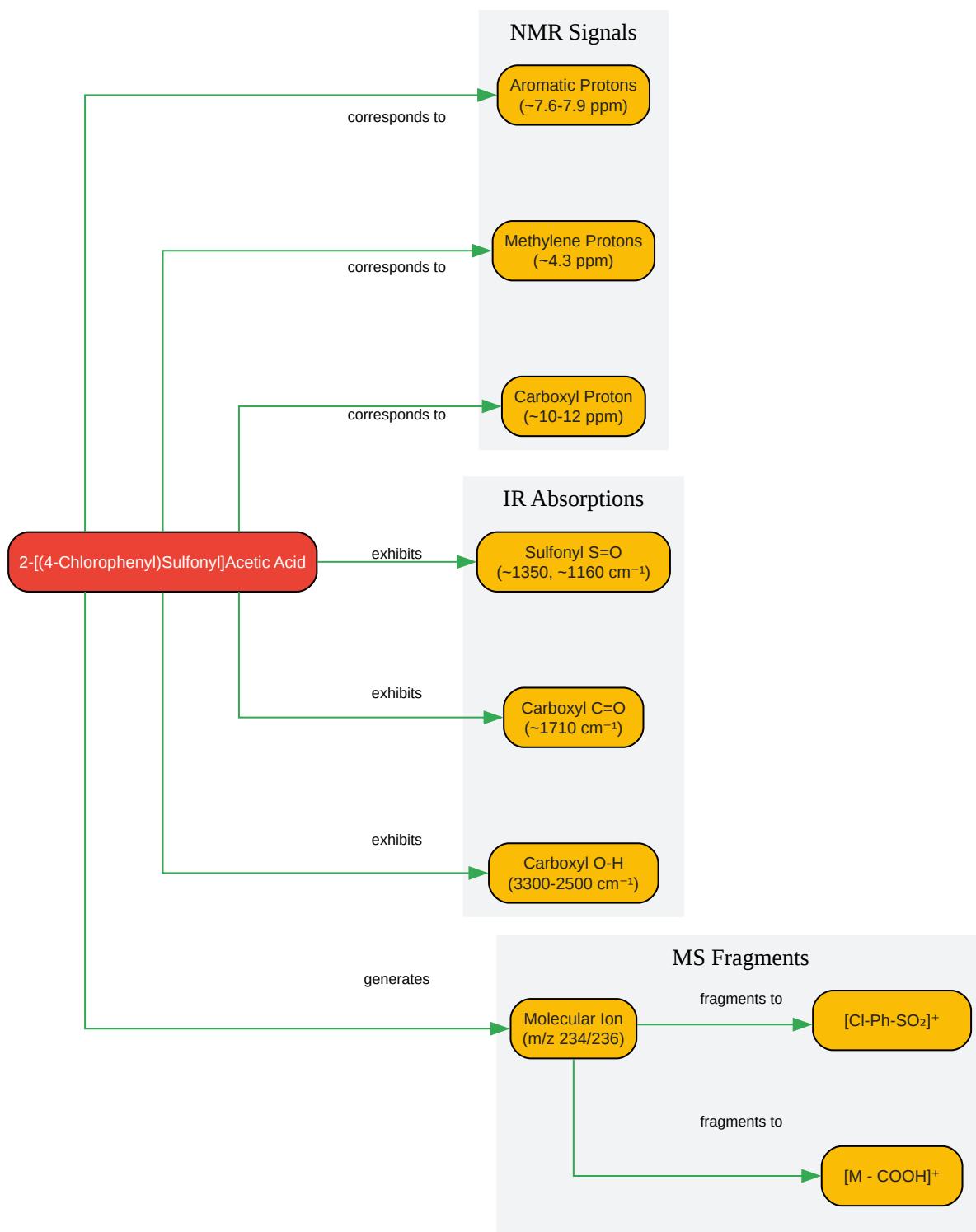
- Methodology (Attenuated Total Reflectance - ATR):
 - Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount (a few milligrams) of the solid **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid** powder directly onto the ATR crystal.
 - Data Acquisition: Lower the ATR press to ensure firm and even contact between the sample and the crystal. Record a background spectrum of the empty, clean ATR crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

- Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The characteristic isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.


Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Spectroscopic Data Relationships.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345178#2-4-chlorophenyl-sulfonyl-acetic-acid-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com